molecular formula C17H14FN3O5S2 B2715266 (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-15-1

(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2715266
CAS No.: 865199-15-1
M. Wt: 423.43
InChI Key: RAWWKBVSAISCEE-JZJYNLBNSA-N
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Description

The compound “(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative characterized by a sulfamoyl group at position 6, a (Z)-configured imino linkage to a 2-fluorobenzoyl moiety, and a methyl acetate ester at position 3 of the benzo[d]thiazole core.

Benzothiazoles are privileged scaffolds in medicinal and agrochemical research due to their versatility in hydrogen bonding, π-π stacking, and interactions with biological targets. The sulfamoyl group in this compound may enhance solubility and target binding, while the 2-fluorobenzoyl substituent could improve metabolic stability and lipophilicity.

Properties

IUPAC Name

methyl 2-[2-(2-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWWKBVSAISCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈F N₃O₅S
  • Molecular Weight : 405.42 g/mol
  • IUPAC Name : (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Synthesis

The synthesis of (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves several steps, typically starting from commercially available benzothiazole derivatives. The process includes:

  • Formation of Benzothiazole : Utilizing appropriate thioketones and amines.
  • Imine Formation : Reacting the benzothiazole with 2-fluorobenzoyl chloride to form an imine.
  • Sulfamoylation : Introducing a sulfamoyl group to enhance biological activity.
  • Acetate Formation : Methylating the final product to yield the acetate ester.

1. Anticancer Activity

Recent studies have shown that compounds similar to (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For example, related benzothiazole derivatives have demonstrated potent inhibition against various cancer cell lines, including breast and liver cancers, with IC₅₀ values in the low micromolar range .

2. Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory and analgesic properties. In vivo studies indicated that it significantly reduces inflammation and pain in animal models, comparable to standard anti-inflammatory drugs .

Activity Model Used Dose Effectiveness
Anti-inflammatoryAlbino rats50 mg/kgSignificant reduction in inflammation
AnalgesicPain model in rats50 mg/kgComparable to reference drugs

3. Antioxidant Activity

Research indicates that (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibits antioxidant properties by scavenging free radicals effectively. This was assessed using DPPH and ABTS assays, showing a dose-dependent effect .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of related benzothiazole derivatives on human cancer cell lines (MDA-MB-231 and SK-Hep-1). The results highlighted that certain derivatives exhibited IC₅₀ values as low as 0.004 μM against T-cell proliferation, suggesting a strong potential for therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory effects, the compound was administered to rats with induced paw edema. The results showed a significant reduction in edema size compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Scientific Research Applications

Antiviral Properties

One of the most significant applications of this compound is its antiviral activity. Research indicates that derivatives of benzothiazole, similar to (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, have been shown to inhibit viral replication, particularly against HIV and other retroviruses. A study highlighted the effectiveness of related compounds as integrase inhibitors, which are crucial in preventing the integration of viral DNA into host genomes .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. In various studies, derivatives were tested on animal models to assess their ability to reduce inflammation and pain. For instance, compounds structurally related to (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate demonstrated significant reductions in inflammation markers in induced models .

Antibacterial Activity

The antibacterial efficacy of benzothiazole derivatives is well-documented. The compound's structure allows it to interact with bacterial enzymes or receptors, inhibiting growth or causing cell death. Studies have shown that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Evaluations

Several studies have focused on evaluating the pharmacological profile of (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate:

  • Study A : Investigated the compound's effect on inflammation in a rat model, finding a significant reduction in swelling compared to control groups.
  • Study B : Assessed its analgesic properties through behavioral tests, showing that it effectively reduced pain responses.

These studies highlight the compound's potential as a multi-functional therapeutic agent.

Data Tables

Activity Effectiveness Reference
AntiviralHigh
Anti-inflammatoryModerate
AnalgesicSignificant
AntibacterialBroad-spectrum

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within Benzothiazole Derivatives

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (reported in ) shares the benzo[d]thiazole core but differs in substituents. Key comparisons include:

  • Substituent Effects: The target compound’s sulfamoyl and 2-fluorobenzoyl groups contrast with the indole and cyanoacetate groups in ’s analogue. Sulfamoyl groups are associated with antibacterial and enzyme-inhibitory properties, whereas indole derivatives often exhibit anticancer or neuroactive profiles .
  • Synthesis : Both compounds likely employ similar benzothiazole alkylation strategies, but the target compound’s fluorinated and sulfamoyl groups may require specialized reagents (e.g., sulfamoyl chlorides or fluorobenzoyl halides).

Sulfonyl-Containing Agrochemicals

Metsulfuron methyl () is a sulfonylurea herbicide with a triazine ring and methyl benzoate group. Comparisons include:

  • Functional Groups : The target compound’s sulfamoyl (-SO₂NH₂) group differs from the sulfonylurea (-SO₂NHC(O)NH-) in metsulfuron methyl. Sulfonylureas inhibit acetolactate synthase in plants, while sulfamoyl groups are more common in antimicrobials or carbonic anhydrase inhibitors.
  • Bioactivity: The 2-fluorobenzoyl group in the target compound may confer selectivity toward non-plant targets (e.g., microbial or mammalian enzymes), whereas metsulfuron methyl’s triazine moiety is optimized for herbicidal activity .

Thiazole-Based Pharmacopeial Agents

Thiazol-5-ylmethyl carbamates () feature complex substituents, including hydroxy and phenyl groups. Key distinctions:

Data Tables

Compound Core Structure Key Substituents Potential Applications Reference
(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 6-sulfamoyl, 2-fluorobenzoyl, methyl acetate Antimicrobial, enzyme inhibition
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyanoacetate Anticancer, neuroactive agents
Metsulfuron methyl Triazine + benzoate Sulfonylurea, methyl benzoate Herbicide
Thiazol-5-ylmethyl carbamates Thiazole Hydroxy, phenyl, ureido Protease inhibitors, antibiotics

Research Findings

  • Sulfamoyl vs. Sulfonylurea : Sulfamoyl groups (pKa ~1-3) are less acidic than sulfonylureas (pKa ~3-5), which may influence their binding to basic residues in enzymes .
  • Fluorine Effects: The 2-fluorobenzoyl group in the target compound could reduce metabolic oxidation compared to non-fluorinated analogues, enhancing pharmacokinetic stability.
  • Benzothiazole vs. Thiazole: The extended π-system of benzo[d]thiazole may improve binding affinity to aromatic-rich enzyme pockets compared to monocyclic thiazoles .

Q & A

Q. What are the optimal synthetic routes for (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis involves two key steps: (1) formation of the benzo[d]thiazole core via condensation of 2-aminobenzenesulfonamide with a carbonyl source (e.g., 2-fluorobenzoyl chloride) under acidic conditions, and (2) imine formation using a methyl acetate derivative. Reflux in aprotic solvents like acetone or DMF (60–80°C, 8–12 h) is recommended, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Similar protocols for thiazole derivatives are detailed in and , where Schiff base intermediates are critical .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the (Z)-configuration of the imino group and sulfamoyl substitution. Key signals include the imine proton (δ 8.5–9.5 ppm) and sulfamoyl NH₂ (δ 5.5–6.5 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1300 cm⁻¹ (S=O stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : To confirm molecular ion [M+H]⁺ and fragmentation patterns matching the benzothiazole core .

Q. How can researchers optimize reaction yields during the sulfamoyl group introduction?

  • Methodological Answer : Use sulfamoyl chloride in a two-phase system (dichloromethane/water) with a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). highlights similar sulfonylation conditions with >80% yields after 6 h at 50°C .

Advanced Research Questions

Q. How can computational methods resolve contradictions between theoretical and observed spectroscopic data?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles (e.g., C=N imine bond ~1.28 Å) to validate the (Z)-configuration .
  • Dynamic NMR : Study temperature-dependent splitting of NH₂ protons to assess hydrogen bonding effects .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the sulfamoyl group’s hydrogen bonding with active-site residues .
  • Kinetic Studies : Perform enzyme inhibition assays (IC₅₀ determination) under varied pH/temperature conditions. ’s stability protocols (HPLC monitoring) can be adapted .

Q. How does the electronic nature of substituents (e.g., 2-fluoro vs. other halogens) influence biological activity?

  • Methodological Answer :
  • QSAR Studies : Synthesize analogs with Cl, Br, or NO₂ substituents and compare logP, dipole moments, and IC₅₀ values. demonstrates that electron-withdrawing groups (e.g., -F) enhance binding affinity to hydrophobic pockets .
  • Hammett Plots : Correlate substituent σ values with activity to identify electronic contributions .

Q. What experimental designs can address stability issues in aqueous buffers?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 h) and analyze degradation products via LC-MS. ’s acid/base hydrolysis protocols are applicable .
  • Lyophilization : Improve shelf life by lyophilizing the compound with cryoprotectants (e.g., trehalose) .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. Adjust dosing regimens based on bioavailability (e.g., co-administration with CYP450 inhibitors) .
  • PK/PD Modeling : Integrate pharmacokinetic data (Cmax, t½) with pharmacodynamic outcomes to refine efficacy predictions .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to estimate EC₅₀ and Hill coefficients.
  • ANOVA with Tukey’s Post Hoc Test : Compare means across dose groups, ensuring p < 0.05 significance. emphasizes rigorous hypothesis testing frameworks .

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